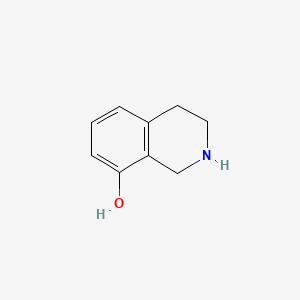

![molecular formula C9H8Br2O B1339720 2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene CAS No. 69227-61-8](/img/structure/B1339720.png)

2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

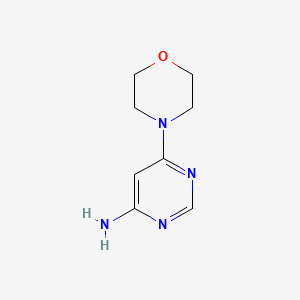

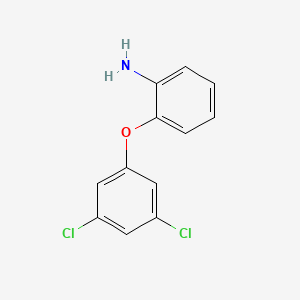

The compound "2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene" is a brominated aromatic ether with potential applications in organic synthesis. The presence of bromine atoms on the benzene ring makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, the regioselective 2,4-dibromohydration of conjugated enynes has been reported, which is a method that could potentially be adapted for the synthesis of 2,4-dibromo-1-[(prop-2-en-1-yl)oxy]benzene . Additionally, palladium-catalyzed annulation of benzene-1,2-diol and propargylic carbonates has been used to synthesize related compounds, suggesting that a palladium-catalyzed approach might be applicable .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex, with the potential for various interactions in the solid state. For example, 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives exhibit C–Br...π(arene) interactions, which could also be relevant for the structure of 2,4-dibromo-1-[(prop-2-en-1-yl)oxy]benzene . The dihedral angles between substituent groups and the benzene ring plane, as seen in related compounds, would also be an important structural feature to consider .

Chemical Reactions Analysis

Brominated aromatic compounds are known to participate in various chemical reactions. The presence of bromine atoms can facilitate further functionalization through nucleophilic substitution reactions. For example, the synthesis of natural products and derivatives often involves the use of brominated intermediates, which can undergo further transformations such as O-demethylation . The reactivity of the prop-2-en-1-yl group in 2,4-dibromo-1-[(prop-2-en-1-yl)oxy]benzene would also be a key aspect of its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ethers like 2,4-dibromo-1-[(prop-2-en-1-yl)oxy]benzene are influenced by their molecular structure. The electronic properties, such as dipole moment and polarizability, can be predicted using computational methods like Hartree–Fock and density functional theory, as demonstrated in studies of similar molecules . The presence of bromine atoms is likely to increase the molecular weight and density compared to non-brominated analogs. The compound's solubility in organic solvents and its melting and boiling points would be important physical properties to consider.

Applications De Recherche Scientifique

Structural Analysis and Crystallography

Molecular Conformation and Packing : Studies on brominated aromatic compounds reveal insights into molecular conformations, dihedral angles between rings, and packing interactions in crystals. For example, the structural analysis of bromophenyl propenone derivatives shows the planarity of the propenone unit and its angular relationship with adjacent rings, providing a basis for understanding molecular interactions and crystal packing (Suwunwong et al., 2009; Jasinski et al., 2010) Suwunwong et al., 2009; Jasinski et al., 2010.

Intermolecular Interactions : Research on bromophenyl derivatives emphasizes the role of C—H⋯Br hydrogen bonds, π–π stacking, and other weak intermolecular interactions in forming stable crystal structures. These interactions are crucial for the design of molecular assemblies and materials with desired properties (Fun et al., 2008; Kapoor et al., 2011) Fun et al., 2008; Kapoor et al., 2011.

Organic Synthesis and Functional Materials

Synthetic Precursors : Brominated aromatic compounds serve as valuable precursors in organic synthesis, facilitating the construction of complex molecules. Their reactivity enables various transformations, including coupling reactions and cyclizations, which are foundational in synthesizing pharmaceuticals and functional materials (Gabriele et al., 2006) Gabriele et al., 2006.

Coordination Polymers and MOFs : The structural versatility of brominated ligands is exploited in the formation of metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation technologies (Li et al., 2012) Li et al., 2012.

Mécanisme D'action

Target of Action

Related compounds have been shown to interact with various biological targets, such as enzymes and receptors, to exert their effects .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating gene expression .

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways, including metabolic and signaling pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied, providing insights into their bioavailability and biological effects .

Result of Action

Similar compounds have been shown to exert various effects at the molecular and cellular levels, such as modulating enzyme activity, altering cell signaling, and affecting gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Allyloxy)-2,4-dibromobenzene. For instance, temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

Propriétés

IUPAC Name |

2,4-dibromo-1-prop-2-enoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEILBPGDCMZRPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553241 |

Source

|

| Record name | 2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene | |

CAS RN |

69227-61-8 |

Source

|

| Record name | 2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

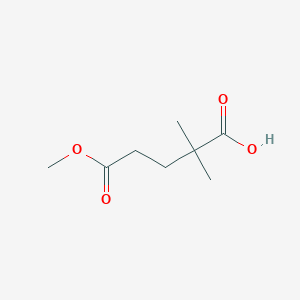

![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)

![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)